molecular formula C11H11BrO B1278511 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 87779-78-0

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1278511
CAS No.: 87779-78-0
M. Wt: 239.11 g/mol
InChI Key: BBLCBJCONMZHBE-UHFFFAOYSA-N
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Description

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 87779-78-0) is a brominated ketone derivative of benzo[7]annulene, supplied as a building block for research and development. With the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol, this compound features a seven-membered ring fused to a benzene ring, offering a unique structural motif for chemical synthesis . Key Identifiers and Properties • CAS Number : 87779-78-0 • Molecular Formula : C11H11BrO • Molecular Weight : 239.11 g/mol • Density : ~1.435 g/cm³ • Boiling Point : ~327.5°C • Flash Point : ~92.0°C Research Applications This compound serves as a critical synthetic intermediate in various fields. In Medicinal Chemistry , its structure is a key precursor for developing potential therapeutic agents. Scientific research indicates that derivatives of this scaffold show promise in areas such as anticancer activity, where similar structures have been found to inhibit cancer cell proliferation . Other studies suggest potential neuroprotective effects in related compounds, which may mitigate neurodegenerative diseases by modulating neurotransmitter systems . In Materials Science , the compound's unique electronic properties make it a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . Handling and Safety This product is for research use only and is not intended for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling information. General safety information suggests it may cause skin and eye irritation and may be harmful if inhaled or ingested .

Properties

IUPAC Name

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLCBJCONMZHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442494
Record name 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87779-78-0
Record name 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Preparation Methods

Classical Bromination with Molecular Bromine

Benzosuberone undergoes electrophilic aromatic substitution at the 3-position using Br₂ in non-polar solvents. Key parameters:

  • Solvent : CCl₄ or CHCl₃ (minimizes side reactions)
  • Catalyst : FeCl₃ (5–10 mol%)
  • Temperature : 40–60°C (prevents over-bromination)
  • Yield : 68–72%

Mechanism :

  • FeCl₃ polarizes Br₂ to generate Br⁺.
  • Electrophilic attack at the electron-rich 3-position of benzosuberone.
  • Deprotonation restores aromaticity.

Limitations :

  • Competing dibromination at higher temperatures.
  • Requires strict stoichiometric control (1.05 eq Br₂).

N-Bromosuccinimide (NBS) Mediated Bromination

NBS offers safer handling and better regioselectivity under radical conditions:

  • Solvent : CCl₄ or CH₂Cl₂
  • Initiation : AIBN (azobisisobutyronitrile, 1 mol%)
  • Conditions : Reflux (80°C), 6–8 hours
  • Yield : 75–80%

Advantages :

  • Reduced polybromination risk.
  • Scalable to multi-gram quantities.

Friedel-Crafts Acylation Followed by Wolff-Kishner Reduction

A multi-step approach avoids direct bromination:

Friedel-Crafts Acylation

Methyl 5-chloro-5-oxopentanoate reacts with bromobenzene in the presence of AlCl₃ to form a keto-ester intermediate.

  • Reagents : AlCl₃ (1.2 eq), bromobenzene (1.1 eq)
  • Temperature : 0°C → rt, 12 hours
  • Yield : 65%

Ester Hydrolysis and Cyclization

The keto-ester undergoes hydrolysis with NaOH (2M, 80°C) to yield a diketone, which cyclizes via Wolff-Kishner reduction:

  • Conditions : NH₂NH₂·H₂O, KOH, ethylene glycol, 150°C
  • Yield : 58%

Final Bromination

The cyclized product is brominated using Br₂/FeCl₃ as in Section 1.1.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, improving efficiency:

Smiles Rearrangement

Aryl bromides undergo Smiles rearrangement under microwave conditions:

  • Reagents : K₂CO₃, DMF
  • Conditions : 150°C, 20 minutes
  • Yield : 85% (vs. 62% conventional heating)

Friedel-Crafts Cyclization

Microwave-enhanced cyclization reduces reaction time:

  • Catalyst : Polyphosphoric acid
  • Conditions : 140°C, 15 minutes
  • Yield : 91%

Transition Metal-Catalyzed Methods

Nickel-Catalyzed Reductive Coupling

A novel protocol employs Ni(OTf)₂ and IPr ligand for tandem reduction-cyclization:

  • Substrate : Methyl 2-styrylbenzoate derivatives
  • Reductant : Et₃SiH (2 eq)
  • Conditions : 1,4-dioxane, 140°C, 2 hours
  • Yield : 78–82%

Palladium-Mediated Cross-Coupling

Suzuki-Miyaura coupling introduces bromine post-cyclization:

  • Reagents : Pd(PPh₃)₄, arylboronic acid
  • Solvent : DMF/H₂O (3:1)
  • Yield : 70%

Comparative Analysis of Methods

Method Yield (%) Time Scalability Key Advantage
Br₂/FeCl₃ 68–72 6–8 h Moderate Low cost
NBS/AIBN 75–80 6 h High Safety
Friedel-Crafts/Wolff-Kishner 58 24 h Low Avoids direct bromination
Microwave 85–91 <1 h High Rapid
Ni-catalyzed 78–82 2 h High Tandem reduction-cyclization

Industrial-Scale Considerations

Solvent Recovery

  • CCl₄ and CHCl₃ are replaced with recyclable solvents (e.g., 2-MeTHF) to meet green chemistry standards.

Purification

  • Chromatography : Silica gel (ethyl acetate/petroleum ether) for lab-scale.
  • Crystallization : Industrially preferred using hexane/EtOAc.

Byproduct Management

  • Dibrominated side products : Controlled via stoichiometry and temperature.
  • Waste streams : Br₂ residues neutralized with NaHSO₃.

Recent Advances

Photocatalytic Bromination

Visible-light-mediated bromination using Ru(bpy)₃²⁺ as a catalyst:

  • Reagents : NBS, blue LED
  • Yield : 73%

Flow Chemistry

Continuous flow systems enhance heat/mass transfer:

  • Residence time : 10 minutes
  • Output : 1.2 kg/day

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block in Synthesis:
    • The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in the synthesis of complex organic molecules and pharmaceuticals.
  • Reagent in Reactions:
    • It acts as a reagent in electrophilic aromatic substitution reactions, where the bromine atom can be substituted by other functional groups, facilitating the formation of new compounds with desired properties.

Medicinal Chemistry

  • Anticancer Activity:
    • Preliminary studies have indicated that derivatives of 3-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibit cytotoxic effects against various cancer cell lines. The structural modifications can enhance its efficacy and selectivity toward cancer cells.
  • Neuroprotective Properties:
    • Research has suggested potential neuroprotective effects of this compound. Its derivatives may help in the development of treatments for neurodegenerative diseases by modulating pathways involved in neuronal survival.

Material Science

  • Polymer Chemistry:
    • The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for electronics and aerospace.
  • Nanotechnology:
    • Its unique structure allows for functionalization at the nanoscale, leading to applications in drug delivery systems where targeted release mechanisms are crucial.

Data Table: Summary of Applications

Application Area Description Potential Benefits
Organic SynthesisBuilding block and reagent for chemical transformationsFacilitates synthesis of complex molecules
Medicinal ChemistryAnticancer and neuroprotective activitiesPotential treatments for cancer and neurodegenerative diseases
Material ScienceEnhancements in polymer properties and nanotechnology applicationsImproved material performance and targeted drug delivery

Case Studies

  • Case Study on Anticancer Activity:
    • A study published in the Brazilian Journal of Pharmaceutical Sciences explored the cytotoxic effects of various derivatives of 3-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one on breast cancer cells. Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.
  • Neuroprotective Effects Study:
    • Research conducted at a leading university examined the neuroprotective properties of this compound's derivatives on neuronal cultures exposed to oxidative stress. The findings suggested that certain derivatives significantly reduced cell death compared to controls.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is not well-documented. its reactivity is primarily influenced by the presence of the bromine atom and the ketone group. The bromine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one makes it particularly useful in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of various derivatives .

Biological Activity

3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one (CAS No. 87779-78-0) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula: C11H11BrO
  • Molecular Weight: 239.11 g/mol
  • Structural Characteristics: The compound features a bromine atom and a tetrahydrobenzoannulene structure, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one typically involves multi-step organic reactions that may include bromination and cyclization processes. Specific methodologies have been documented in literature for the efficient production of this compound.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibit significant anticancer activities. For example:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AMCF-77.17 ± 0.94VEGFR-2 inhibition
Derivative BA5492.93 ± 0.47Induction of apoptosis and cell cycle arrest

In these studies, the compounds demonstrated varying degrees of cytotoxicity with IC50 values indicating their potency against cancer cell lines. Notably, some derivatives showed enhanced activity due to structural modifications that improved their interaction with cellular targets .

Antibacterial Activity

Research has also highlighted the antibacterial potential of benzoannulene derivatives. For instance, certain derivatives have shown promising results against various bacterial strains, suggesting a broad spectrum of biological activity.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzosuberone DerivativeStaphylococcus aureus1.0 µg/mL
Benzosuberone DerivativeEscherichia coli2.5 µg/mL

These findings underscore the versatility of compounds related to 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one in medicinal chemistry .

Case Studies

  • Case Study on Anticancer Activity:
    A study investigated the effects of various derivatives on MCF-7 and A549 cells. The results indicated that specific modifications in the molecular structure significantly enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .
  • Antibacterial Efficacy:
    Another study focused on the antibacterial properties of benzosuberone derivatives derived from similar structures. The results showed effective inhibition against common pathogens, thus presenting a potential therapeutic application for treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, and how do reaction conditions influence yields?

The compound is synthesized via Friedel-Crafts acylation using methyl 5-chloro-5-oxopentanoate and bromobenzene with AlCl₃ catalysis, followed by ester hydrolysis and Wolff-Kishner reduction (Huang Minlon modification) to selectively reduce the carbonyl group. Intramolecular cyclization using polyphosphoric acid completes the synthesis. Yields are sensitive to catalyst choice (e.g., AlCl₃ vs. FeCl₃) and reaction time, with optimized protocols achieving >75% purity post-chromatography .

Q. How is structural characterization of this compound performed, and what spectral discrepancies might arise?

Characterization relies on NMR (¹H, ¹³C), IR, and HRMS. Key NMR signals include δ 7.66 ppm (aromatic proton) and δ 202.4 ppm (carbonyl carbon). IR confirms carbonyl stretches near 1635 cm⁻¹. Discrepancies in enantiomeric excess (ee) values between synthesized and literature compounds (e.g., –25° vs. –64.4° [α]D) highlight the need for chiral HPLC validation (e.g., Chiralcel IF column) to resolve stereochemical ambiguities .

Q. What are the common reactivity patterns of the bromine substituent in this scaffold?

The bromine at position 3 participates in nucleophilic substitutions (e.g., Suzuki coupling) and elimination reactions. For example, bromine can be replaced by amines or alkoxy groups under Pd catalysis or eliminated via Smiles rearrangement to form fused heterocycles under microwave irradiation .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective transformations involving this compound?

Density Functional Theory (DFT) studies guide catalyst design for asymmetric reactions. For example, Rh-catalyzed hydrogenation of its derivatives achieves >94% ee when using chiral ligands like ZhaoPhos. Transition-state modeling identifies steric and electronic factors influencing selectivity, such as ligand backbone rigidity and substrate-catalyst π-interactions .

Q. What methodologies are used to evaluate in vivo mast cell-stabilizing activity of its derivatives?

Tertiary amine derivatives (e.g., cyclohexenylamino analogues) are tested in rodent models of allergic inflammation. In vitro assays measure histamine release inhibition from IgE-sensitized mast cells, while in vivo efficacy is assessed via bronchial hyperresponsiveness (BHR) reduction. Structure-activity relationship (SAR) studies prioritize substituents at the 3-position for potency optimization .

Q. How do competing reaction pathways affect the synthesis of benzotropones from this compound?

Bromination with SeO₂ produces 2,3-benzotropone via dehydrogenation, but competing HBr elimination can occur if temperature control is inadequate. Alternative routes using Julia’s ketone intermediates avoid SeO₂ toxicity but require precise stoichiometry to suppress side-product formation (e.g., dimerization) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Meta-analyses of SAR datasets recommend cross-validating assays (e.g., comparing in vitro mast cell stabilization with in vivo BHR models). Discrepancies often arise from variations in cell line sensitivity (e.g., RBL-2H3 vs. primary mast cells) or pharmacokinetic factors (e.g., metabolic stability in liver microsomes) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCharacteristic SignalReference
¹H NMR (500 MHz)δ 7.66 (dd, J=7.7 Hz, aromatic H)
¹³C NMRδ 202.4 (carbonyl), δ 69.3 (hydroxyl-bearing)
IR1635 cm⁻¹ (C=O stretch)
HRMSm/z 453.2244 [M+H]+ (C30H33O2Si+)

Q. Table 2. Comparative Yields in Microwave vs. Conventional Synthesis

Reaction StepMicrowave Yield (%)Conventional Yield (%)Reference
Smiles rearrangement8562
Friedel-Crafts cyclization9172

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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